N,N-Dimethylisoquinoline-5-sulfonamide

描述

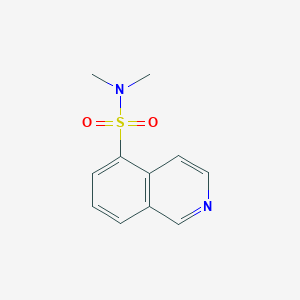

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dimethylisoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHJXMWWAQWJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521005 | |

| Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-22-4 | |

| Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylisoquinoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Specific Synthetic Routes for N,N-Dimethylisoquinoline-5-sulfonamide

The synthesis of this compound can be achieved through direct and targeted procedures that are adaptable from general methods for creating analogous sulfonamide structures.

Direct Synthesis Procedures

A primary and direct method for the synthesis of this compound involves a two-step process. The first step is the conversion of isoquinoline (B145761) to its corresponding sulfonyl chloride, isoquinoline-5-sulfonyl chloride. This is typically achieved by reacting isoquinoline with an excess of chlorosulfonic acid. The reaction mixture is carefully controlled, often at reduced temperatures initially, before being stirred at room temperature to ensure complete sulfonation and conversion to the sulfonyl chloride.

In the second step, the newly formed isoquinoline-5-sulfonyl chloride is reacted with dimethylamine. This condensation reaction, a classic method for forming sulfonamides, results in the formation of this compound. The reaction is generally carried out in an anhydrous solvent, such as acetonitrile, and may be facilitated by the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This direct approach is advantageous due to its straightforward nature and the ready availability of the starting materials.

General Approaches to Sulfonamide Synthesis Relevant to Isoquinoline Derivatives

The synthesis of isoquinoline sulfonamides, including this compound, can be accomplished through a variety of established and emerging chemical strategies. These methods offer versatility and can be adapted to create a diverse range of sulfonamide derivatives.

Condensation Reactions Involving Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the condensation reaction between a sulfonyl chloride and an amine. In the context of isoquinoline derivatives, this involves reacting an isoquinoline sulfonyl chloride with a primary or secondary amine. This reaction is typically performed in the presence of a base, such as pyridine, triethylamine, or sodium hydroxide, which serves to neutralize the hydrogen chloride that is generated during the reaction. The choice of solvent and base can be optimized to improve the reaction yield and purity of the final product. Numerous researchers have successfully utilized this method for the synthesis of a wide array of quinoline-sulphonamide derivatives, achieving commendable yields. eurjchem.com

| Reactants | Base | Solvent | Product |

| Isoquinoline-5-sulfonyl chloride | Triethylamine | Acetonitrile | This compound |

| 8-Hydroxyquinoline-5-sulfonyl chloride | Amine | Acetonitrile | 8-Hydroxyquinoline-5-sulfonamide derivative organic-chemistry.org |

| Substituted Sulfonyl Chlorides | Amines | Pyridine, DIPEA, NaOH | Substituted Sulfonamides eurjchem.com |

Electrochemical Synthesis Techniques

Recent advancements in synthetic chemistry have introduced electrochemical methods for the formation of sulfone and sulfonamide compounds. researchgate.net These techniques offer a greener and often more efficient alternative to traditional chemical methods by avoiding the need for harsh oxidants or catalysts. researchgate.netchemistryworld.com For isoquinoline derivatives, electrochemical synthesis can be employed to create isoquinoline sulfone compounds, which can be precursors to sulfonamides. researchgate.net This method involves the use of isoquinoline N-oxides and sodium benzenesulfinate (B1229208) as reactants, with an electrolyte such as sodium iodide, in a mixed solvent system. researchgate.net The reaction conditions are typically mild, environmentally friendly, and can result in high yields of the desired product. researchgate.net This approach represents a novel and promising avenue for the synthesis of isoquinoline-based sulfonamides.

Utilization of Stable Sulfonate Esters as Precursors

An alternative to the use of often unstable sulfonyl chlorides is the employment of stable sulfonate esters as precursors for sulfonamide synthesis. acs.orgacs.org Sulfonate esters, such as those derived from pentafluorophenol (B44920) (PFP), have been shown to be shelf-stable and react efficiently with amines under various conditions, including aqueous environments, to produce sulfonamides in excellent yields. acs.org This method provides a direct route from sulfonic acids or their salts to sulfonamides without the need to isolate the corresponding sulfonyl chloride. nih.gov The reaction is facilitated by an activating agent, such as triphenylphosphine (B44618) ditriflate, which allows for the direct coupling of a sulfonic acid salt with an amine. acs.org This strategy offers a significant advantage in terms of handling and storage of reagents. acs.org

| Precursor | Activating Agent | Reactant | Product |

| Sulfonic Acid Salt | Triphenylphosphine ditriflate | Amine | Sulfonamide acs.orgnih.gov |

| PFP-sulfonate | - | Amine | Sulfonamide acs.org |

N-Mono-Alkylation Strategies for Sulfonamides

For the synthesis of N-substituted sulfonamides, N-mono-alkylation of a primary sulfonamide is a key strategy. Traditional methods often involve the reaction of a sulfonamide with an alkyl halide, which can sometimes lead to dialkylation and other side products. tandfonline.com More recent and efficient methods utilize a "borrowing hydrogen" approach, where alcohols are used as the alkylating agents. organic-chemistry.orgacs.org This method, often catalyzed by transition metals like manganese or iron, is highly atom-economical, producing water as the only byproduct. organic-chemistry.orgionike.com A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation with benzylic and primary aliphatic alcohols in excellent yields using this technique. organic-chemistry.orgacs.org Another approach involves the use of anion exchange resins to support the sulfonamide, which then reacts with an alkyl halide to afford the mono-N-alkylated product in high yields. tandfonline.com These modern strategies offer cleaner and more selective routes to N-alkylated sulfonamides. researchgate.net

| Method | Catalyst/Reagent | Alkylating Agent | Key Features |

| Borrowing Hydrogen | Mn(I) PNP pincer precatalyst | Alcohols | High atom economy, water as byproduct organic-chemistry.orgacs.org |

| Borrowing Hydrogen | FeCl2/K2CO3 | Benzylic alcohols | Environmentally benign, high selectivity ionike.com |

| Anion Exchange Resin | Duolite (A-101D) | Alkyl halides | Simple procedure, high yields of mono-alkylated product tandfonline.com |

Fragment-Based Synthesis Approaches in Sulfonamide Elaboration

Fragment-based drug discovery (FBDD) is a methodical approach for identifying lead compounds by screening small, low-molecular-weight chemical fragments. researchoutreach.orgmdpi.com In the context of elaborating on the this compound scaffold, this strategy involves identifying small molecular fragments that bind to a target and then growing or merging these fragments to create more substantial and potent molecules. researchoutreach.orgresearchgate.net

The process begins with the screening of a library of fragments against a biological target. For a molecule like an isoquinoline sulfonamide, the library might contain various substituted isoquinoline rings or diverse sulfonamide derivatives. researchoutreach.orgnih.gov Once initial "hit" fragments are identified, their binding modes are characterized. Medicinal chemistry efforts then focus on elaborating the parent sulfonamide structure by incorporating the features of the successful fragments.

This "fragment growing" can involve synthesizing derivatives of this compound where new functional groups, mimicking the binding of a successful fragment, are added to the isoquinoline ring. researchgate.net Alternatively, a "fragment merging" strategy can be employed. This involves combining two or more distinct fragments that bind to adjacent sites on a target onto a single, more complex molecule. researchoutreach.org For instance, if one fragment shows affinity via a substitution at the 4-position of the isoquinoline ring and another at the 6-position, a new derivative of this compound could be synthesized incorporating both substitutions. researchoutreach.org

A key advantage of this method is that it allows for the rapid generation of potent molecules by combining low-affinity fragments. researchoutreach.org The following table illustrates a hypothetical fragment-based elaboration of an isoquinoline core structure.

| Parent Scaffold | Fragment Hit (Position) | Elaboration Strategy | Resulting Structure Concept |

|---|---|---|---|

| Isoquinoline-5-sulfonamide (B1244767) | Fragment A (at C4-position) | Fragment Growing | 4-substituted Isoquinoline-5-sulfonamide derivative |

| Isoquinoline-5-sulfonamide | Fragment B (at C7-position) | Fragment Growing | 7-substituted Isoquinoline-5-sulfonamide derivative |

| Isoquinoline-5-sulfonamide | Fragments A and B | Fragment Merging | 4,7-disubstituted Isoquinoline-5-sulfonamide derivative |

Molecular Hybridization Strategies for Designing Novel Sulfonamide Structures

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units from different bioactive compounds to create a single new hybrid molecule. researchgate.netmdpi.com This approach aims to generate compounds with potentially improved affinity, a modified selectivity profile, or a dual mechanism of action compared to the individual parent molecules. researchgate.netnih.gov

Applying this strategy to this compound, the isoquinoline sulfonamide moiety serves as one of the core pharmacophores. This unit can be chemically linked to another distinct chemical scaffold known for its own biological relevance. The connection is typically made via a stable covalent bond, often using a linker or by directly fusing the ring systems.

One common hybridization technique is the use of "click chemistry," particularly the formation of a 1,2,3-triazole ring, to connect the isoquinoline sulfonamide scaffold to another molecule. mdpi.com For example, an acetylene-functionalized isoquinoline-5-sulfonamide could be reacted with an azide-containing compound to form a stable triazole-linked hybrid. mdpi.com This method is highly efficient and creates a stable, rigid linker between the two pharmacophores. mdpi.com

The selection of the second pharmacophore is crucial and is based on the desired properties of the final hybrid molecule. The resulting hybrid integrates the structural features of both parent molecules, creating a novel chemical entity that is distinct from a simple mixture of the two. researchgate.netnih.gov This rational design approach has been successfully applied to quinoline (B57606) and isoquinoline structures to generate diverse molecular frameworks. nih.govresearchgate.net

The table below outlines conceptual examples of molecular hybridization using an isoquinoline sulfonamide base.

| Pharmacophore A | Pharmacophore B | Linkage Strategy | Resulting Hybrid Concept |

|---|---|---|---|

| This compound | Piperidine (B6355638) derivative | Direct amide bond | A hybrid molecule containing both isoquinoline and piperidine rings |

| This compound | Berberine fragment | 1,2,3-Triazole linker | A triazole-linked hybrid of the sulfonamide and a natural product alkaloid |

| This compound | Benzamidine (B55565) moiety | Flexible alkyl chain | A molecule combining the isoquinoline sulfonamide with a benzamidine group |

Structural Analysis and Advanced Characterization Techniques

X-ray Single Crystal Diffraction for Solid-State Structure Determination

There is no published X-ray single crystal diffraction data for N,N-Dimethylisoquinoline-5-sulfonamide in the Cambridge Structural Database or other reviewed scientific sources. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and information about intermolecular interactions. Without a solved crystal structure, the solid-state conformation and packing of the molecule remain undetermined.

Biological Target Interactions and Mechanistic Studies in Vitro and Cellular

Enzyme Inhibition Studies

The sulfonamide group is a key pharmacophore that has been extensively utilized in drug design to target a variety of enzymes. The isoquinoline-5-sulfonamide (B1244767) scaffold, in particular, has been investigated for its inhibitory activity against several important enzyme classes.

Sulfonamides are a well-established class of antimicrobial agents that function by inhibiting the folic acid biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms. wikipedia.orgresearchgate.net They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.govnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.govmdpi.com

Due to their structural similarity to the natural substrate pABA, sulfonamides bind to the active site of DHPS, preventing pABA from binding and thereby halting the production of dihydropteroate. researchgate.netnih.gov This disruption leads to a deficiency in tetrahydrofolate (THF), a vital cofactor for one-carbon transfer reactions, ultimately resulting in a bacteriostatic effect where microbial cells are unable to divide. wikipedia.orgresearchgate.net While specific inhibitory data for N,N-Dimethylisoquinoline-5-sulfonamide against DHPS is not detailed in the available literature, its identity as a sulfonamide places it within this class of DHPS inhibitors. The absence of the de novo folate synthesis pathway in mammals accounts for the selective toxicity of these compounds against microbial cells. wikipedia.org

The sulfonamide moiety is a classic zinc-binding group that is characteristic of a major class of carbonic anhydrase (CA) inhibitors. nih.govmdpi.com Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Various isoforms are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.commdpi.com

Research into related structures, such as 3,4-dihydroisoquinoline-2(1H)-sulfonamides, has demonstrated potent inhibitory activity against human (h) CA isoforms, particularly hCA II. Studies on other heterocyclic sulfonamides have also shown significant inhibition against various CA isoforms, including the tumor-associated hCA IX and hCA XII. mdpi.comnih.gov This body of evidence suggests that the isoquinoline (B145761) sulfonamide scaffold is a viable framework for the development of carbonic anhydrase inhibitors.

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of these enzymes is a validated therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Various classes of compounds, including quinoline (B57606) and isoxazolidine (B1194047) derivatives, have been investigated for their potential to inhibit these enzymes. nih.govmdpi.com For instance, certain quinoline hybrids have shown α-glucosidase inhibition with IC50 values in the low micromolar range. nih.gov While the broader family of nitrogen-containing heterocyclic compounds is under active investigation for this purpose, specific research detailing the inhibitory activity of this compound against α-glucosidase and α-amylase is not prominently featured in current scientific literature.

The isoquinoline sulfonamide scaffold is a well-known structural motif for protein kinase inhibitors. nih.govresearchgate.net These compounds typically act as competitive inhibitors with respect to ATP, binding to the active site of the kinase. northwestern.edunih.gov Structure-based drug design efforts have specifically focused on developing isoquinoline-5-sulfonamide derivatives as potent inhibitors of Protein Kinase B (PKB, also known as Akt), a key enzyme in cell signaling pathways that regulate cell proliferation and survival. nih.govresearchgate.net

Similarly, related isoquinolinesulfonamides have demonstrated significant inhibitory activity against cyclic nucleotide-dependent protein kinases, including Protein Kinase A (PKA). northwestern.edu For example, the compound N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) shows potent inhibition of PKA. The inhibitory effect is attributed to the direct interaction of the compound with the active center of the enzyme. northwestern.edu

| Enzyme | Apparent Ki (µM) | Reference |

|---|---|---|

| cGMP-dependent Protein Kinase | 0.48 | northwestern.edu |

| cAMP-dependent Protein Kinase (PKA) | 1.2 | northwestern.edu |

The enzyme N⁵-Carboxyaminoimidazole Ribonucleotide (N⁵-CAIR) mutase, or PurE, is part of the de novo purine (B94841) biosynthesis pathway in most microbes, but is absent in humans. nih.govnih.gov This makes it an attractive target for the development of novel antimicrobial agents. nih.govwisc.edu The enzyme catalyzes the conversion of N⁵-CAIR to carboxyaminoimidazole ribonucleotide (CAIR). researchgate.net While research has focused on identifying inhibitors of this enzyme through methods like high-throughput screening, which has yielded hits such as compounds with an indolinedione core, there is currently no available data to suggest that this compound inhibits N⁵-CAIR mutase. nih.govwisc.edu

Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. wikipedia.org It is the primary target for azole-based antifungal agents, which inhibit the enzyme and disrupt the integrity of the fungal cell membrane. nih.govdrugbank.comnih.gov These inhibitors work by blocking the removal of the C-14α-methyl group from lanosterol. wikipedia.org At present, the scientific literature does not establish a link between isoquinoline sulfonamide derivatives and the inhibition of C-14α-demethylase. The primary inhibitors identified for this enzyme belong to different chemical classes, mainly azoles.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition (Derived from related compounds)

The direct inhibition of the cyclooxygenase-2 (COX-2) enzyme by this compound has not been extensively documented. However, the broader class of sulfonamide-containing compounds is well-recognized for its interaction with this enzyme. nih.govnih.gov The therapeutic anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX-2, which is responsible for converting arachidonic acid into inflammatory prostaglandins. nih.gov

Many selective COX-2 inhibitors (COXIBs) feature a sulfonamide or a related methylsulfonyl group. nih.gov This chemical moiety is a crucial binding motif that contributes to the selective inhibition of the COX-2 isoform over the constitutive COX-1 isoform. nih.gov The structural difference between the active sites of COX-1 and COX-2 allows the sulfonamide group of these inhibitors to bind within a side pocket present in COX-2, leading to their selectivity. nih.govstanford.edu

Research on sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles has demonstrated COX-2 selective inhibition in vitro. nih.gov While these compounds are structurally distinct from this compound, they underscore the importance of the sulfonamide group for this specific biological activity. The loss of COX-2 inhibition potency was observed when the sulfonamide group in these analogs was modified, confirming its role as an important binding element. nih.gov Given that this compound possesses this key functional group, it is plausible that it could exhibit activity towards the COX-2 enzyme, though specific inhibitory concentrations (IC50) have yet to be reported.

Table 1: COX-2 Inhibition Data for Representative Sulfonamide-Containing Compounds

| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source |

| Celecoxib | Selective COX-2 Inhibitor | >10 | 0.04 | stanford.edu |

| Rofecoxib | Selective COX-2 Inhibitor | >10 | 0.018 | stanford.edu |

| Compound 1a | Sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indole | >50 | 1.8 | nih.gov |

| Compound 2a | Sulfonamide-substituted pyrrolo[3,2,1-hi]indole | >50 | 0.4 | nih.gov |

Cellular Pathway Modulation

Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase involved in numerous cellular processes. The inhibition of GSK3β can have significant effects on cellular signaling pathways. harvard.edu While direct studies on this compound are limited, the isoquinolinesulfonamide scaffold is known to produce potent kinase inhibitors.

Cell-based assays are crucial for identifying novel GSK3β inhibitors. harvard.edu A common method involves measuring the level of phosphorylation of a known GSK3β substrate within a cell. harvard.edu A test compound is introduced to the cells, and a subsequent decrease in the phosphorylation of the substrate compared to an untreated control indicates that the compound is a GSK3β inhibitor. harvard.edu GSK3β has an unusual preference for substrates that have been previously "primed" by another kinase, often recognizing a Ser-Xaa-Xaa-Xaa-Ser(P) motif. nih.gov Assays can utilize synthetic peptide substrates based on this motif to quantify kinase activity. nih.govnih.gov For example, the phosphorylation of a peptide can be detected by a shift in its molecular weight using mass spectrometry. nih.gov

The potential for this compound to act as a GSK3β inhibitor is inferred from the general activity of related isoquinolinesulfonamides against various kinases. The specific efficacy and mechanism would need to be confirmed through direct in vitro kinase assays and cell-based phosphorylation studies. harvard.eduresearchgate.net

Other Mechanistic Biological Activities

Derivatives of 5-isoquinolinesulfonamide have been synthesized and evaluated for their vasodilatory properties. nih.govnih.gov Studies using canine models, where compounds were administered into the femoral and vertebral arteries, demonstrated that these molecules can induce significant increases in arterial blood flow, indicative of vasodilation. nih.govnih.gov

The structure-activity relationship of these compounds has been explored, revealing key insights. For instance, in a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, the nature of the substitution on the nonaromatic nitrogen atoms was found to be critical for activity. nih.gov Alkylation of these nitrogens often yielded more potent compounds, although bulky or excessively long alkyl groups tended to reduce this potency. nih.gov This suggests that the N,N-dimethyl substitution present in this compound could be favorable for vasodilatory action.

In a related series of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives, the environment around the guanidino group was shown to have a major influence on activity. lookchem.com Certain cyclic derivatives displayed the most potent vasodilatory activity, with one compound being comparable in potency to diltiazem (B1670644), a clinically used vasodilator. nih.govlookchem.com

Table 2: Vasodilatory Activity of Selected 5-Isoquinolinesulfonamide Derivatives

| Compound Class | Key Structural Feature | Observation | Potency Comparison | Source |

| N-(2-guanidinoalkyl)-5-isoquinolinesulfonamides | Guanidino group modification | Substitution on the terminal guanidinic nitrogen influences activity. | The most potent analog was comparable to diltiazem. | nih.gov |

| N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives | Alkylation of nonaromatic nitrogens | Alkylation generally increased potency. | Two derivatives were equipotent to diltiazem via local injection. | nih.gov |

The quinoline and isoquinoline structural motifs, particularly when combined with a sulfonamide group, have been the focus of investigations into new antimicrobial agents. mdpi.comnih.govmdpi.com Sulfonamides historically act as antimicrobial agents by competitively inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, which in turn halts DNA replication. nih.gov

Studies on various quinoline-5-sulfonamide (B3425427) derivatives have shown biological activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, certain 8-hydroxyquinoline-5-sulfonamide derivatives demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with efficacy comparable to clinical antibiotics like oxacillin (B1211168) and ciprofloxacin. mdpi.com Similarly, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were screened against pathogens causing urinary tract infections, with some compounds showing high efficacy against E. coli and the fungus Candida albicans. nih.gov

The antimicrobial activity is highly dependent on the specific substitution patterns on the quinoline or isoquinoline ring system. mdpi.commdpi.com Research on other sulfonamide derivatives has also confirmed their inhibitory effects on clinical isolates of S. aureus. nih.gov While direct data for this compound is not available, the collective evidence strongly suggests that the isoquinoline-5-sulfonamide scaffold is a promising platform for developing new antimicrobial agents. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Representative Quinoline/Isoquinoline Sulfonamide Derivatives

| Compound Series | Target Organisms | Key Finding | Source |

| 8-Hydroxyquinoline-5-sulfonamides | S. aureus (including MRSA), E. faecalis | One derivative showed high activity against MRSA isolates, comparable to ciprofloxacin. | mdpi.com |

| 7-Methoxyquinoline-sulfonamides | E. coli, P. aeruginosa, S. aureus, C. albicans | A sulfamethazine (B1682506) derivative showed potent activity against E. coli (21 mm inhibition zone). | nih.gov |

| N-(Aryl)-benzenesulfonamides | Clinical isolates of S. aureus | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide showed strong inhibition of MRSA. | nih.gov |

| Alkynyl Isoquinolines | Gram-positive bacteria (including MRSA) | A new class of compounds showed strong bactericidal activity. | mdpi.com |

Structure Activity Relationship Sar Investigations

Influence of Substituents on Biological Potency and Selectivity

The isoquinoline (B145761) ring system is a fundamental component for the biological activity of this class of compounds. Its nitrogen atom and the potential for substitution on the aromatic rings are critical determinants of target interaction and selectivity.

The Isoquinoline Nitrogen: The nitrogen atom within the isoquinoline ring is crucial for activity. For protein kinase inhibition, this nitrogen atom is proposed to form a key hydrogen bond within the ATP-binding site, an interaction not possible with an all-carbon naphthalene (B1677914) ring, which makes naphthalene sulfonamides less selective inhibitors. pnas.org In the context of DNA gyrase inhibitors, replacing the isoquinoline nitrogen with a carbon atom resulted in a fourfold decrease in activity, suggesting that the reduced electron density of the isoquinoline ring or its ability to accept a hydrogen bond is important for its function. nih.gov

Ring Substitutions: Selectivity among different protein kinases is primarily achieved through chemical substituents at positions 5 and 8 of the isoquinoline ring. pnas.orgnih.gov For a series of quinoline-based sulfonamides designed as carbonic anhydrase inhibitors, the position of the sulfonamide group on an attached anilino moiety (ortho, meta, or para) significantly influenced inhibitory activity against different isoforms. Para-sulfonamide derivatives generally displayed the best inhibitory profiles against cancer-related isoforms hCA IX and hCA XII. researchgate.net Similarly, for indoline-5-sulfonamides, another class of carbonic anhydrase inhibitors, various acyl groups attached to the indoline (B122111) nitrogen led to a range of inhibitory activities against tumor-associated CA IX and XII. mdpi.com

The table below illustrates the effect of substituting the core ring system on gyrase inhibition.

| Compound ID | Core Ring System | Modification from Isoquinoline | Relative Activity |

| Parent | Isoquinoline | - | 1x |

| 47 | Naphthalene | Nitrogen at position 2 replaced by Carbon | 4x reduction |

| 48 | Phenyl | Isoquinoline replaced by Phenyl | Loss of activity |

Data synthesized from studies on allosteric gyrase inhibitors. nih.gov

The sulfonamide moiety is a cornerstone of the activity for this compound class, acting as more than just a linker. Its geometry, attachment point, and substitution patterns on the nitrogen atom are vital for proper orientation and interaction with the target enzyme.

Importance of the Sulfonamide Moiety: The sulfonamide group is essential for directing the isoquinoline ring into a specific orientation for biological activity. nih.gov In studies of allosteric gyrase inhibitors, replacing the sulfonamide with an amide group resulted in a complete loss of activity. nih.gov The sulfonamide's oxygen atoms are often a key binding motif, capable of engaging in highly conserved CH···O=S interactions with protein targets. nih.govacs.org

Nitrogen Substitution: Substitutions on the sulfonamide nitrogen can modulate potency and can be used to attach imaging moieties without losing significant activity. nih.govresearchgate.net For instance, in a series of matrix metalloproteinase inhibitors, attaching a TEG spacer with a terminal fluorescein (B123965) group to the sulfonamide nitrogen resulted in a compound that was almost as active as the parent structure. nih.govresearchgate.net The N,N-dimethyl substitution, as seen in the title compound, creates a tertiary sulfonamide, which influences the hydrogen bonding capacity and steric profile of the group.

Hydrophobic Interactions: Selectivity for protein kinases is achieved not only by hydrogen bonding but also by hydrophobic contacts involving the isoquinoline ring. nih.gov In the development of allosteric DNA gyrase inhibitors, increasing the lipophilicity of the molecule did not lead to improved potency, indicating a finely tuned balance is required. nih.gov

Stereochemistry and Conformational Restriction: Reducing the number of rotatable bonds by introducing conformational restrictions can enhance cell penetration and antibiotic activity. nih.gov When the flexible secondary amine linker in one isoquinoline sulfonamide series was replaced with a rigid 2,5-disubstituted pyrrolidine (B122466) ring, the stereochemistry of the new chiral centers was found to be critical. Only one of the four diastereomers, the trans-2R,5S isomer, was more potent than the parent compound, while the other isomers were less active or completely inactive. nih.gov This highlights the importance of a precise three-dimensional arrangement for optimal target engagement.

Correlation Between Structural Modifications and Specific Enzyme Inhibition Profiles

Isoquinoline sulfonamides are known to inhibit a variety of enzymes, and subtle structural changes can shift their selectivity from one target to another. The position of the sulfonamide group and the pattern of substitution on the isoquinoline ring are primary drivers of this selectivity. For example, the family of isoquinoline sulfonamide compounds can inhibit various protein kinases by competing with ATP. nih.gov However, medicinal chemistry efforts have also led to the discovery of isoquinoline sulfonamides that act as potent allosteric inhibitors of DNA gyrase, with a distinct mechanism from other known gyrase inhibitors like fluoroquinolones. nih.govnih.gov

The following table demonstrates how modifications to a parent isoquinoline sulfonamide scaffold can direct its activity towards different enzyme targets.

| Compound Class | Key Structural Features | Primary Enzyme Target(s) | Inhibition Profile (IC₅₀/Kᵢ) |

| CKI-7 | N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide | Casein Kinase 1 (CK1) | Kᵢ = 39 µM pnas.org |

| PKB Inhibitors | Constrained pyrrolidine analogues of isoquinoline-5-sulfonamides | Protein Kinase B (PKB/Akt) | Nanomolar range nih.gov |

| LEI-800 | Conformationally restricted isoquinoline sulfonamide with pyrrolidine linker | DNA Gyrase (E. coli) | IC₅₀ = 103 nM nih.gov |

| Quinolines (QBS) | 4-anilinoquinoline with sulfonamide on anilino ring | Carbonic Anhydrase IX & XII | Kᵢ = 5.5 - 25.8 nM (hCA IX) researchgate.net |

Analysis of Ligand-Target Binding Modes and Conformational Preferences in SAR

Understanding how these inhibitors bind to their target enzymes at an atomic level is crucial for rational drug design. Crystallography and molecular modeling have revealed distinct binding modes for isoquinoline sulfonamides depending on the target enzyme.

Protein Kinase Binding: In protein kinases, isoquinoline sulfonamides typically act as ATP-competitive inhibitors, occupying the adenine-binding pocket. pnas.org A conserved hydrogen bond between the N2 atom of the isoquinoline ring and the main-chain nitrogen of a key amino acid (e.g., Val123 in CK1) is a common feature. pnas.org The orientation of the isoquinoline ring can "flip" depending on the substituents at the 5- and 8-positions, allowing it to adapt to the specific topology of different kinase active sites. nih.gov

DNA Gyrase Binding: In a striking departure from the kinase binding mode, the isoquinoline sulfonamide LEI-800 binds to an unprecedented allosteric, hydrophobic pocket in the GyrA subunit of DNA gyrase. nih.govnih.gov This binding mode does not compete with ATP or DNA but instead inhibits the enzyme's DNA cleavage activity allosterically. nih.gov This discovery opens a pathway for developing antibiotics with novel mechanisms of action. nih.gov

Conformational Preferences: The sulfonamide group plays a key role in ligand conformation. It can engage in through-space NH-π interactions with aromatic rings, which can stabilize the bound conformation. nih.govvu.nlresearchgate.net The ability of the ligand to adopt a specific, low-energy conformation to fit the binding site is paramount. Studies with conformationally restricted analogs have confirmed that pre-organizing the molecule into its bioactive conformation can lead to enhanced potency. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Predicting Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as an isoquinoline (B145761) sulfonamide derivative, and a biological target, typically a protein or enzyme.

While specific docking studies centered on N,N-Dimethylisoquinoline-5-sulfonamide are not extensively documented, the technique has been widely applied to the broader class of isoquinoline sulfonamides, particularly in the context of Rho-kinase (ROCK) inhibition. tandfonline.commpu.edu.momdpi.comnih.gov These studies simulate how the isoquinoline scaffold fits into the ATP-binding pocket of the kinase. The simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. tandfonline.commpu.edu.mo For instance, molecular modeling of isoquinoline-based ROCK inhibitors has provided insights into their possible binding modes, highlighting a molecular architecture that can be optimized for therapeutic use. nih.gov Such analyses help in understanding the structure-activity relationships (SAR) and guide the design of new, more potent inhibitors. mpu.edu.mo

Table 1: Predicted Interactions for Isoquinoline Sulfonamide Analogs with Target Receptors

| Compound Class | Target Protein | Key Interacting Residues (Example) | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Isoquinoline Alkaloids | Rho-kinase 1 (ROCK1) | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | tandfonline.com |

| N-sulphonylhydrazones | ROCK1/ROCK2 | Not Specified | General Binding Mode Analysis | nih.gov |

| General ROCK Inhibitors | Rho Kinase (ROCK) | Not Specified | Binding Mode Exploration | mpu.edu.mo |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of a ligand-receptor complex, which is something static docking models cannot fully capture.

For the isoquinoline sulfonamide class, MD simulations have been employed to elucidate the binding mechanisms and stability of these inhibitors within the active site of their target proteins. tandfonline.com For example, MD simulations of Nelumbo nucifera-derived isoquinoline alkaloids with ROCK1 revealed that the most potent inhibitor interacted in a stretched conformation stabilized by polar solvation and van der Waals forces. tandfonline.com These simulations can also assess the stability of interactions identified through molecular docking, confirming whether key hydrogen bonds and contacts are maintained over time. mdpi.comnm-aist.ac.tz By observing the dynamic behavior of the complex, researchers can gain a more accurate understanding of the ligand's binding stability and the role of molecular flexibility in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been successfully applied to various classes of isoquinoline and sulfonamide derivatives to guide lead optimization. For isoquinoline derivatives, QSAR models have been developed to understand the structure-bioactivity relationships with enzymes like aldo-keto reductase 1C3 (AKR1C3). japsonline.com Similarly, 3D-QSAR studies on ROCK inhibitors, which include isoquinoline scaffolds, have been used to identify the key structural features that influence their inhibitory activity. mpu.edu.momdpi.com These models typically use molecular descriptors—numerical values that quantify aspects of a molecule's structure—to build a predictive mathematical equation. japsonline.com While a specific QSAR model for this compound has not been reported, the principles could be applied to a series of its analogs to predict their potential efficacy against a specific biological target.

Table 2: Key Parameters in QSAR Models for Isoquinoline Derivatives

| QSAR Model Type | Compound Class | Target | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| MoRSE Descriptors | Isoquinoline Derivatives | AKR1C3 Enzyme | Revealed structure-bioactivity relationships based on molecular topology and connectivity. | japsonline.com |

| 3D-QSAR (CoMFA/CoMSIA) | ROCK Inhibitors | Rho Kinase (ROCK) | Identified that bulky and hydrophobic groups in specific regions could improve activity. | mpu.edu.mo |

| 3D-QSAR (GRIND) | ROCK1/ROCK2 Inhibitors | ROCK1/ROCK2 | Identified critical structural features for effective kinase inhibition. | mdpi.com |

Application of Density Functional Theory (DFT) and Ab Initio Methods in Sulfonamide Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate molecular properties such as geometry, vibrational frequencies, and energies. nih.govresearchgate.net

DFT studies have been performed on the parent isoquinoline molecule to analyze its structure, stability, and molecular properties. tandfonline.comfigshare.comresearchgate.netresearchgate.net These calculations provide fundamental insights into the electronic characteristics of the isoquinoline core. For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the molecule's stability and reactivity. tandfonline.comfigshare.com DFT is also extensively used to study sulfonamide derivatives, helping to elucidate their electronic structure, reactivity patterns, and potential for non-covalent interactions. nih.govmdpi.comresearchgate.net Such theoretical calculations on this compound could predict its structural, energetic, and molecular features, offering a foundational understanding of its chemical behavior. nih.gov

Table 3: Computed Properties of the Isoquinoline Scaffold using DFT

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Dipole Moment | 2.004 D | B3LYP/6-311++G(d, p) | tandfonline.comfigshare.com |

| HOMO Energy | -5.581 eV | B3LYP/6-311++G(d, p) | tandfonline.comfigshare.com |

| LUMO Energy | 1.801 eV | B3LYP/6-311++G(d, p) | tandfonline.comfigshare.com |

| Energy Gap (HOMO-LUMO) | 3.78 eV | B3LYP/6-311++G(d, p) | tandfonline.comfigshare.com |

Virtual Library Screening and De Novo Design Strategies

Virtual library screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target. This approach allows researchers to rapidly assess thousands or even millions of compounds in silico, prioritizing a smaller number for experimental testing.

This strategy has been effectively used to identify novel inhibitors from compound classes related to this compound. For example, a structure-based virtual screening approach was successfully applied to discover new sulfonamide inhibitors of ecto-5'-nucleotidase. nih.gov Similarly, virtual screening of databases for compounds with a 3,4-dihydroisoquinoline (B110456) scaffold has been conducted to find potential new enzyme inhibitors. mdpi.com These studies demonstrate the power of virtual screening to explore vast chemical space and identify novel hit compounds. A virtual library could be designed around the this compound scaffold to screen for potential inhibitors against various therapeutic targets.

Future Research Directions and Unexplored Potential

Rational Design of Novel N,N-Dimethylisoquinoline-5-sulfonamide Derivatives with Optimized Efficacy

The rational design of novel derivatives of this compound holds immense promise for enhancing therapeutic efficacy. This approach involves the strategic modification of the lead compound's structure to improve its pharmacological properties. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups and structural modifications influence biological activity.

For instance, the synthesis of various quinoline-5-sulfonamides has demonstrated that even minor structural changes can significantly impact their anticancer and antibacterial activities. mdpi.comnih.gov Specifically, the introduction of an acetylene (B1199291) moiety in 8-hydroxyquinoline-5-sulfonamide derivatives led to compounds with notable efficacy against certain cancer cell lines and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Structure-based drug design, often guided by X-ray crystallography, allows for the precise design of inhibitors that can fit into the active site of a target protein. nih.gov This has been successfully applied to develop isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB), a key enzyme in cancer cell survival pathways. nih.gov By understanding the binding modes of these inhibitors, researchers can design new analogues with improved potency and selectivity. nih.gov

The table below summarizes key structural modifications and their observed impact on the biological activity of isoquinolinesulfonamide (B3044496) derivatives.

| Compound/Derivative | Structural Modification | Observed Biological Activity | Reference |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Introduction of an acetylene moiety | High activity against three cancer lines and MRSA isolates | nih.gov |

| Constrained pyrrolidine (B122466) analogues of isoquinoline-5-sulfonamide | Mimicked the bound conformation of linear prototypes | Potent inhibition of Protein Kinase B (PKB) | nih.gov |

| N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) | Methylaminoethyl side chain | Potent inhibitor of cyclic nucleotide-dependent protein kinases | northwestern.edu |

| 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) | Methylpiperazine ring | Potent inhibitor of protein kinase C | northwestern.edu |

Exploration of Multi-Target Modulation Capabilities Through Advanced Chemical Design

The concept of "one drug, one target" is increasingly being replaced by a polypharmacological approach, where a single molecule is designed to interact with multiple targets. wikipedia.orgnih.gov This strategy is particularly relevant for complex diseases like cancer, which involve multiple signaling pathways. wikipedia.org The isoquinolinesulfonamide scaffold is well-suited for the development of multi-target agents due to its ability to interact with various enzymes, particularly kinases.

Advanced chemical design can be employed to create derivatives of this compound that modulate multiple targets simultaneously. This can lead to synergistic therapeutic effects and potentially overcome drug resistance. For example, designing compounds that inhibit both tyrosine kinases and phosphatidylinositol-3-OH kinases has shown promise in cancer therapy. nih.gov

Computational methods are instrumental in designing multi-targeted inhibitors. nih.gov Techniques like molecular docking and molecular dynamics simulations can predict the binding affinities of a compound to multiple targets, guiding the design of molecules with the desired polypharmacological profile. nih.gov

Integration into Fragment-Based Drug Discovery (FBLD) Campaigns

Fragment-based drug discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent drug candidates. nih.gov

The isoquinolinesulfonamide scaffold is an ideal candidate for FBLD campaigns. nih.govnih.gov Its relatively simple core structure allows for the creation of a diverse library of fragments with varying substituents. By screening these fragments against a panel of targets, researchers can identify promising starting points for drug development.

The advantages of FBLD include a higher hit rate compared to traditional high-throughput screening and the ability to explore a larger chemical space with a smaller library of compounds. cambridgemedchemconsulting.com Furthermore, fragments that bind to a target can provide valuable information about its binding site, which can be used to guide the design of more potent inhibitors. biorxiv.org

Development of Refined Computational Models for Enhanced Prediction of Biological Activity

Computational models play an increasingly important role in modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be used to develop mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking is another powerful computational tool that can predict the binding mode and affinity of a ligand to its target protein. chemmethod.comnih.gov This information can be used to understand the molecular basis of inhibitor potency and selectivity, and to design new compounds with improved properties. nih.gov For instance, docking studies have been used to identify promising sulfonamide-based inhibitors of carbonic anhydrases, which are important targets in cancer therapy. nih.gov

The development of more refined and accurate computational models for the isoquinolinesulfonamide scaffold will be crucial for accelerating the discovery of new drug candidates. These models can help to reduce the time and cost associated with drug development by allowing researchers to focus their efforts on the most promising compounds.

Identification and Investigation of Novel or Unconventional Biological Targets for the Isoquinolinesulfonamide Scaffold

While the isoquinolinesulfonamide scaffold is best known for its ability to inhibit kinases, there is a growing interest in exploring its potential to interact with other, less conventional biological targets. nih.govacs.org For example, studies have shown that some isoquinoline (B145761) derivatives can inhibit enzymes such as aldehyde dehydrogenase and quinone reductase. nih.gov

The identification of novel targets for the isoquinolinesulfonamide scaffold could open up new therapeutic opportunities for a wide range of diseases. This will require a combination of experimental and computational approaches, including target-based screening, phenotypic screening, and chemoproteomics. By expanding the known target space of this versatile scaffold, researchers can unlock its full therapeutic potential.

常见问题

Q. How can researchers validate the reproducibility of sulfonamide-based assays in interdisciplinary studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。